Antioxidant Activity: DPPH Radical Scavenging IC50 Comparison of 6,9,10-Trihydroxy-7-megastigmen-3-one vs. Actinidioionoside
6,9,10-Trihydroxy-7-megastigmen-3-one exhibits DPPH radical scavenging activity with an IC50 of 25 μM . In cross-study comparison with the structurally related megastigmane glucoside Actinidioionoside, which shows a DPPH IC50 of 41.3 μM under comparable assay conditions [1], the target compound demonstrates approximately 1.65-fold higher potency (39.5% lower IC50). This difference is attributed to the free aglycone structure of 6,9,10-Trihydroxy-7-megastigmen-3-one versus the glucosylated nature of Actinidioionoside, which may affect electron-donating capacity and radical accessibility.
| Evidence Dimension | DPPH radical scavenging activity (IC50) |
|---|---|
| Target Compound Data | 25 μM |
| Comparator Or Baseline | Actinidioionoside (megastigmane glucoside): IC50 41.3 μM |
| Quantified Difference | 1.65-fold higher potency (39.5% lower IC50) |
| Conditions | DPPH free radical scavenging assay; in vitro biochemical assay |
Why This Matters
For researchers screening megastigmane compounds for antioxidant applications, the 1.65-fold potency advantage may translate to lower effective concentrations in cell-based or in vivo models, potentially reducing off-target effects and material consumption.
- [1] MedChemExpress/TargetMol. Actinidioionoside DPPH IC50 41.3 μM. Available at: https://www.medchemexpress.eu and https://www.targetmol.com View Source
